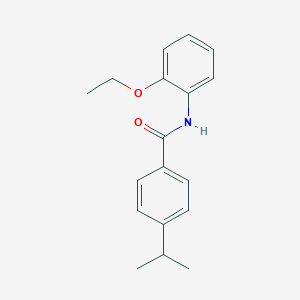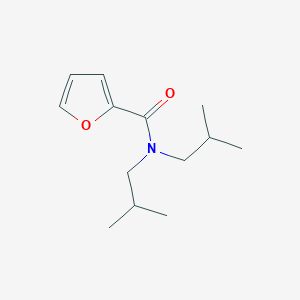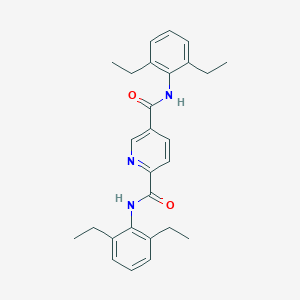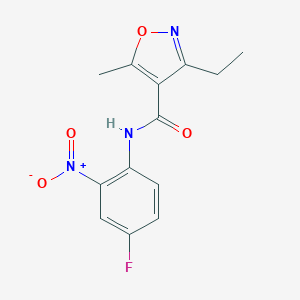![molecular formula C12H10ClNO4S B262198 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)
8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione, also known as CPD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CPD belongs to the spirocyclic family of compounds and is characterized by its unique structure, which consists of a spirocyclic ring system and a chlorophenyl group. In
Mécanisme D'action
The mechanism of action of 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione is complex and involves multiple pathways. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been shown to inhibit the activity of COX-2 by binding to the active site of the enzyme. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been shown to inhibit the replication of viruses by interfering with the viral life cycle, including viral entry, replication, and assembly.
Biochemical and Physiological Effects
8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione inhibits the activity of COX-2 and reduces the production of prostaglandins. In addition, 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has anti-inflammatory effects and can reduce inflammation in animal models. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has also been shown to inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in the lab. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione is also stable and can be stored for extended periods without degradation. However, 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione also has limited toxicity data, and its safety profile is not well-established.
Orientations Futures
There are several future directions for research on 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione. One direction is to explore the potential of 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Future research could also focus on the development of more efficient synthesis methods for 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione and the optimization of its pharmacokinetic properties. Finally, further studies are needed to establish the safety profile of 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione and its potential side effects in vivo.
Conclusion
In conclusion, 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has a complex mechanism of action that involves multiple pathways, including the inhibition of COX-2, induction of apoptosis, and inhibition of viral replication. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has the potential to be a valuable therapeutic agent in various areas of scientific research.
Méthodes De Synthèse
The synthesis of 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-chlorophenylacetic acid with thionyl chloride to form 2-chlorophenylacetyl chloride. The second step involves the reaction of 2-chlorophenylacetyl chloride with 1,2-diaminoethane to form the intermediate compound, which is then reacted with 2,3-epoxypropyl methanesulfonate to form 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione. The final product is purified using chromatographic techniques to obtain a high purity compound.
Applications De Recherche Scientifique
8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been shown to have potential therapeutic applications in various areas of scientific research. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. In addition, 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus.
Propriétés
Nom du produit |
8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione |
|---|---|
Formule moléculaire |
C12H10ClNO4S |
Poids moléculaire |
299.73 g/mol |
Nom IUPAC |
8-(2-chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C12H10ClNO4S/c13-8-4-2-1-3-7(8)9-17-5-12(6-18-9)10(15)14-11(16)19-12/h1-4,9H,5-6H2,(H,14,15,16) |
Clé InChI |
HUGBQWPDXLPYNP-UHFFFAOYSA-N |
SMILES |
C1C2(COC(O1)C3=CC=CC=C3Cl)C(=O)NC(=O)S2 |
SMILES canonique |
C1C2(COC(O1)C3=CC=CC=C3Cl)C(=O)NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)




![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide](/img/structure/B262145.png)
![16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B262149.png)

![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B262153.png)